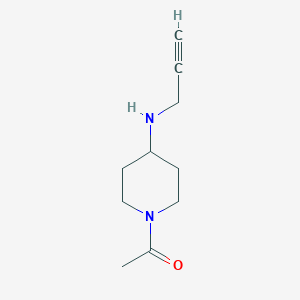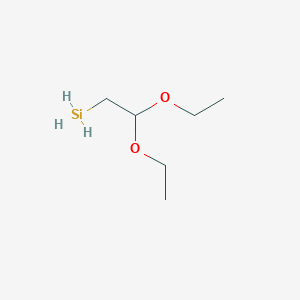
(2,2-Diethoxyethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,2-Diethoxyethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group substituted with two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,2-Diethoxyethyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl ethers with silanes in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and is conducted under mild conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow micro-tubing reactors, which enhance reaction efficiency and scalability. This method allows for the large-scale production of the compound while maintaining high purity and consistency .
Properties
Molecular Formula |
C6H16O2Si |
|---|---|
Molecular Weight |
148.28 g/mol |
IUPAC Name |
2,2-diethoxyethylsilane |
InChI |
InChI=1S/C6H16O2Si/c1-3-7-6(5-9)8-4-2/h6H,3-5H2,1-2,9H3 |
InChI Key |
QZKKBTHDXXCSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C[SiH3])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


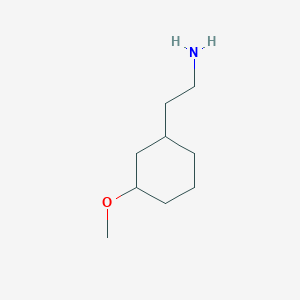
![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![2-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755160.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)
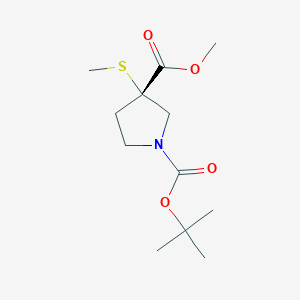


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)

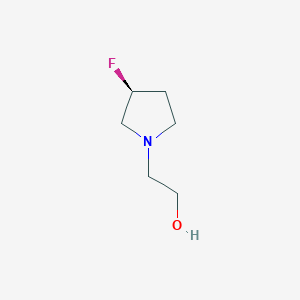
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)
